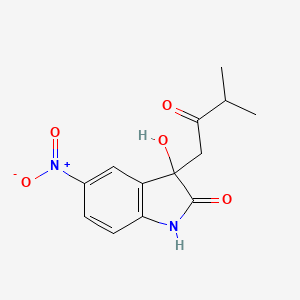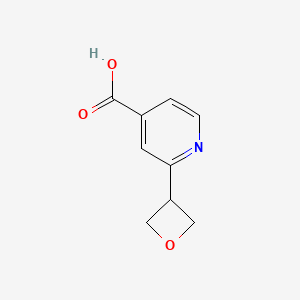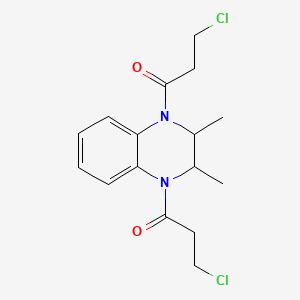
1,1'-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one) is a complex organic compound characterized by its unique quinoxaline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one) typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core is synthesized through the condensation of an aromatic diamine with a diketone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Alkylation: The quinoxaline core is then alkylated using 3-chloropropan-1-one in the presence of a base such as potassium carbonate. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloropropanone groups.
Oxidation and Reduction: The quinoxaline core can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted quinoxaline derivatives.
Scientific Research Applications
1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one) involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(2-propen-1-one)
- 1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)diethanone
Uniqueness
1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one) is unique due to the presence of the chloropropanone groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
6779-95-9 |
|---|---|
Molecular Formula |
C16H20Cl2N2O2 |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
3-chloro-1-[4-(3-chloropropanoyl)-2,3-dimethyl-2,3-dihydroquinoxalin-1-yl]propan-1-one |
InChI |
InChI=1S/C16H20Cl2N2O2/c1-11-12(2)20(16(22)8-10-18)14-6-4-3-5-13(14)19(11)15(21)7-9-17/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
JVSATVSUNHATHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(C2=CC=CC=C2N1C(=O)CCCl)C(=O)CCCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate](/img/structure/B13999425.png)
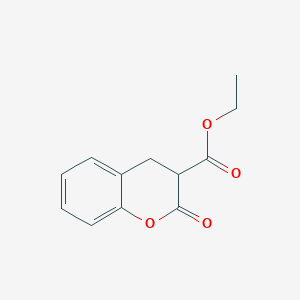

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)
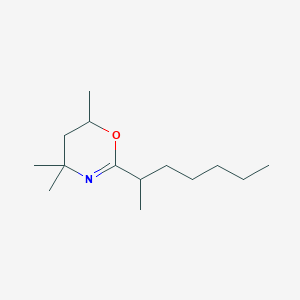
![1,4-Dimethyl-2-oxo-3,3-diphenyl-6-azaspiro[5.6]dodecan-6-ium bromide](/img/structure/B13999454.png)
![N-[tris(4-phenylphenyl)methyl]benzenesulfonamide](/img/structure/B13999455.png)
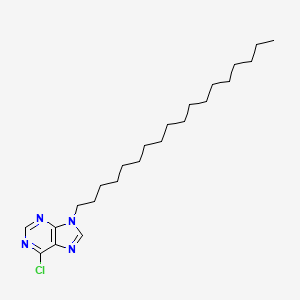


![(4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13999465.png)
